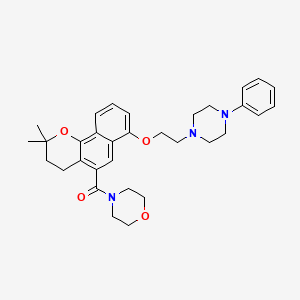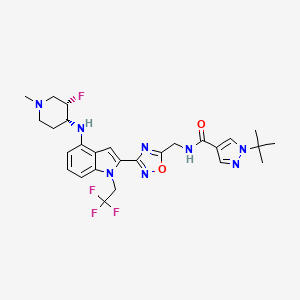
Mutant p53 modulator-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mutant p53 modulator-1 is a compound designed to target and modulate the activity of mutant p53 proteins. The p53 protein, encoded by the TP53 gene, is a crucial tumor suppressor involved in regulating cell cycle, apoptosis, and genomic stability. Mutations in the TP53 gene are prevalent in various human cancers, leading to the loss of its tumor-suppressive functions and the acquisition of oncogenic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mutant p53 modulator-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assessment .
化学反応の分析
Types of Reactions: Mutant p53 modulator-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst
Major Products: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
科学的研究の応用
Mutant p53 modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of mutant p53 proteins.
Biology: Employed in cellular and molecular biology research to investigate the role of mutant p53 in cancer cell proliferation, apoptosis, and autophagy
Medicine: Explored as a potential therapeutic agent for targeting mutant p53 in cancer treatment. .
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying p53-targeted therapies
作用機序
Mutant p53 modulator-1 exerts its effects by binding to specific sites on the mutant p53 protein, thereby altering its conformation and activity. This binding can restore the wild-type functions of p53, such as DNA binding and transcriptional activation, or promote the degradation of mutant p53 proteins. The compound targets various molecular pathways, including the p53 signaling pathway, autophagy, and apoptosis .
類似化合物との比較
PRIMA-1 (APR-246): Converts to methylene quinuclidinone, which binds to mutant p53 and restores its wild-type functions.
PK7088: Specifically binds and stabilizes the p53 Y220C mutant.
2-Sulfonylpyrimidines: Mild arylating agents of surface cysteines in both wild-type and mutant p53 core domains.
Uniqueness: Mutant p53 modulator-1 is unique in its ability to selectively target and modulate mutant p53 proteins without affecting wild-type p53. This selectivity reduces potential side effects and enhances its therapeutic potential in cancer treatment .
特性
分子式 |
C27H32F4N8O2 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC名 |
1-tert-butyl-N-[[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C27H32F4N8O2/c1-26(2,3)39-13-16(11-33-39)25(40)32-12-23-35-24(36-41-23)22-10-17-19(34-20-8-9-37(4)14-18(20)28)6-5-7-21(17)38(22)15-27(29,30)31/h5-7,10-11,13,18,20,34H,8-9,12,14-15H2,1-4H3,(H,32,40)/t18-,20+/m0/s1 |
InChIキー |
APGSTYOSWBCZAT-AZUAARDMSA-N |
異性体SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)N[C@@H]5CCN(C[C@@H]5F)C |
正規SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)NC5CCN(CC5F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



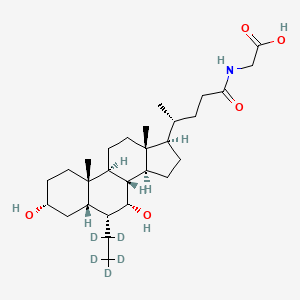


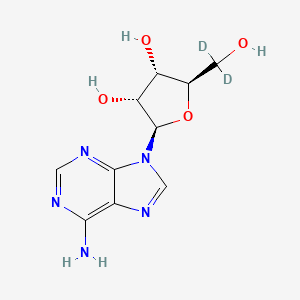

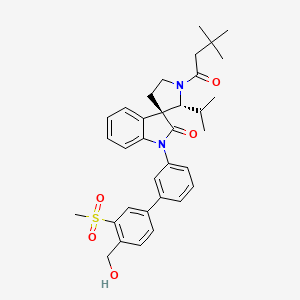
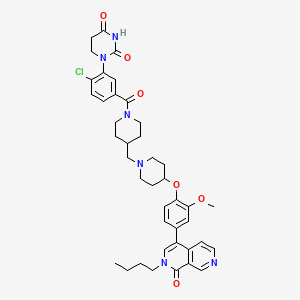

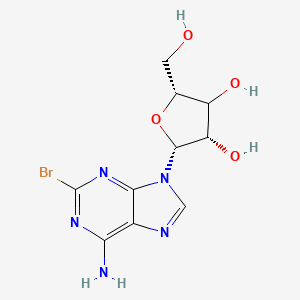
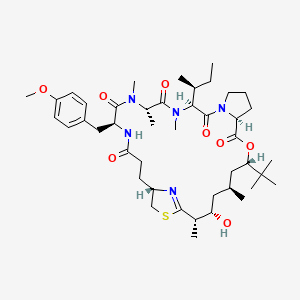
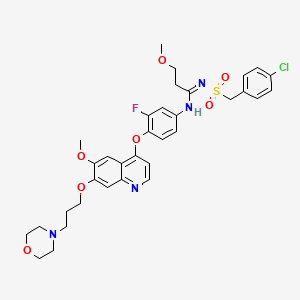
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
